molecular formula C26H35FN3O8P B12286094 N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid

N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid

Cat. No.: B12286094
M. Wt: 567.5 g/mol
InChI Key: ZYPKBNXZBIMKAY-UHFFFAOYSA-N
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Description

YM 758 Phosphate is a novel compound known for its role as an If channel inhibitor. It is primarily used in the treatment of stable angina and atrial fibrillation. The compound selectively lowers the heart rate and decreases oxygen consumption by heart muscle, making it a significant cardiovascular agent .

Preparation Methods

The synthesis of YM 758 Phosphate involves several steps, including the reaction of specific organic compounds under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving piperidine derivatives and fluorobenzamide . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

YM 758 Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorobenzamide moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

YM 758 Phosphate has a wide range of scientific research applications:

Mechanism of Action

YM 758 Phosphate exerts its effects by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as If channels. These channels are responsible for regulating the heart rate. By inhibiting these channels, YM 758 Phosphate reduces the heart rate and decreases oxygen consumption by the heart muscle. This action makes it effective in treating conditions like stable angina and atrial fibrillation .

Comparison with Similar Compounds

YM 758 Phosphate is unique compared to other If channel inhibitors due to its specific molecular structure and high selectivity for HCN channels. Similar compounds include:

    Ivabradine: Another If channel inhibitor used for similar indications but with a different molecular structure.

    Zatebradine: An older If channel inhibitor with less selectivity and more side effects compared to YM 758 Phosphate.

The uniqueness of YM 758 Phosphate lies in its high selectivity and efficacy, making it a promising candidate for further research and development in cardiovascular therapy .

Properties

IUPAC Name

N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O4.H3O4P/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-5(2,3)4/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);(H3,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPKBNXZBIMKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FN3O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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